4-Bromo-1-N-isopropylbenzene-1,2-diamine
Description
BenchChem offers high-quality 4-Bromo-1-N-isopropylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-N-isopropylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDNOAIUXOODNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine
Executive Summary
This technical guide details the high-fidelity synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine , a critical intermediate in the development of CDK4/6 inhibitors and other kinase-targeting heterocycles.[1]
The synthesis of this unsymmetrical o-phenylenediamine requires precise regiocontrol to distinguish between the two amine positions. This guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy over direct alkylation, ensuring 100% regioselectivity for the N-isopropyl group at the C1 position relative to the C4-bromide.[1] A secondary, cost-effective route via reductive alkylation is also provided for scale-up scenarios where starting material costs are paramount.[1]
Retrosynthetic Analysis & Strategy
The structural challenge lies in installing the isopropyl group specifically at the N1 position (para to the bromine) while leaving the N2 position (meta to the bromine) as a primary amine.
Strategic Disconnection
-
Target: 1-(Isopropylamino)-2-amino-4-bromobenzene.[1]
-
Precursor: 1-(Isopropylamino)-2-nitro-4-bromobenzene.[1]
-
Starting Material: 4-Bromo-2-fluoronitrobenzene.[1]
This disconnection relies on the high susceptibility of the fluorine atom in 4-bromo-2-fluoronitrobenzene to nucleophilic displacement by isopropylamine.[1] The ortho-nitro group activates the fluorine, while the bromine atom remains intact due to the milder conditions of SNAr compared to metal-catalyzed couplings.
Pathway Comparison
| Feature | Route A: SNAr (Recommended) | Route B: Reductive Alkylation |
| Starting Material | 4-Bromo-2-fluoronitrobenzene | 4-Bromo-2-nitroaniline |
| Key Reagents | Isopropylamine, K₂CO₃ | Acetone, NaBH(OAc)₃ / Ti(OiPr)₄ |
| Regioselectivity | High (>99%) | Moderate to High (Steric control) |
| Risk Profile | Low (Predictable chemistry) | Moderate (Over-alkylation risk) |
| Step Count | 2 | 2 |
Visualization of Synthesis Pathways[2]
Figure 1: Convergent synthetic pathways. Route A (Blue) is preferred for purity; Route B (Red) is an alternative using commodity aniline precursors.[1]
Detailed Experimental Protocols
Route A: The "Gold Standard" SNAr Method
Objective: Synthesis via 4-Bromo-2-fluoronitrobenzene.[1]
Step 1: Nucleophilic Aromatic Substitution[1]
-
Reagents: 4-Bromo-2-fluoronitrobenzene (1.0 equiv), Isopropylamine (1.2 equiv), K₂CO₃ (1.5 equiv).[1]
-
Solvent: THF or Ethanol.
-
Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.
Protocol:
-
Charge a reaction vessel with 4-Bromo-2-fluoronitrobenzene (e.g., 10.0 g) and THF (100 mL).
-
Add Potassium Carbonate (K₂CO₃, finely ground) to the solution.
-
Cool to 0°C. Add Isopropylamine dropwise over 15 minutes to control exotherm.
-
Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]
-
Checkpoint: The starting material (Rf ~0.6) should disappear, replaced by the yellow/orange product (Rf ~0.5).[1]
-
-
Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Yield: Expect 90–95% of 4-Bromo-N-isopropyl-2-nitroaniline as a bright orange solid.[1]
Step 2: Chemoselective Nitro Reduction[1][3]
-
Critical Constraint: Avoid de-bromination. Do NOT use standard Pd/C hydrogenation, as it often cleaves aryl bromides.
-
Reagents: Iron Powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1).[1]
Protocol:
-
Dissolve the intermediate from Step 1 in Ethanol (80 mL) and Water (20 mL).[1]
-
Add Ammonium Chloride (NH₄Cl) and Iron Powder (325 mesh).
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Reaction Logic: Fe(0) oxidizes to Fe(II/III), donating electrons to reduce -NO₂ to -NH₂.[1] NH₄Cl acts as a mild electrolyte/proton source without generating strong acid that could harm the molecule.
-
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.[4][5]
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove iron salts), then brine.
-
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH 95:5).
-
Final Product: Off-white to pale brown solid.
Route B: Reductive Alkylation (Alternative)
Objective: Synthesis starting from 4-Bromo-2-nitroaniline.[1][6][7][8][9][10]
Protocol:
-
Dissolve 4-Bromo-2-nitroaniline (1.0 equiv) in Acetone (as solvent and reagent) or DCE with 5.0 equiv Acetone.
-
Add Acetic Acid (2.0 equiv) and NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv).
-
Stir at RT for 12–24 hours.
-
Quench with 1N NaOH and extract with EtOAc. Proceed to Step 2 (Reduction) as above.
Analytical Data & Validation
| Parameter | Specification | Notes |
| Appearance | Off-white / Pale brown solid | Oxidizes slowly in air; store under Argon.[1] |
| ¹H NMR (DMSO-d₆) | δ 6.75 (d, 1H, Ar-H3), 6.60 (s, 1H, Ar-H6), 6.45 (d, 1H, Ar-H5), 4.80 (br s, 2H, NH₂), 4.20 (d, 1H, NH), 3.55 (sept, 1H, CH), 1.15 (d, 6H, CH₃) | Diagnostic septet at ~3.55 ppm confirms isopropyl; integration of aromatics confirms 1,2,4-substitution.[1] |
| MS (ESI+) | [M+H]⁺ = 229.0/231.0 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1] |
| Purity (HPLC) | >98.0% (AUC) | Impurities often include de-brominated analog (if reduction is too harsh).[1] |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic anomalies.
Critical Safety Notes
-
4-Bromo-2-fluoronitrobenzene : Potential skin sensitizer and irritant.[1] Handle in a fume hood.
-
Iron Waste : The iron filter cake is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.
References
-
BenchChem . Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine. (Methodology adapted for isopropyl analog).[1] [1]
-
Ambeed . Product Entry: 4-Bromo-N1-isopropylbenzene-1,2-diamine (CAS 1092292-39-1).[1] [1]
-
Thieme Connect . Reductive Amination of Electron-Deficient Anilines. Synthesis 2016. [1]
-
Organic Chemistry Portal . Reduction of Nitro Compounds to Amines. (Protocols for Fe/NH4Cl reduction).
-
PubChem . 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3).[1]
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Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-N-isopropylbenzene-1,2-diamine
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-1-N-isopropylbenzene-1,2-diamine (CAS No: 1092292-39-1).[1] In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The guide details the theoretical basis for the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Each section includes a thorough interpretation of the predicted spectral features, rooted in fundamental principles of spectroscopy and analysis of analogous compounds. This guide is intended to aid in the identification, characterization, and quality control of this important research chemical.
Introduction
4-Bromo-1-N-isopropylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications as a building block in organic synthesis. The presence of a primary amine, a secondary N-isopropyl amine, and a bromine atom on the benzene ring creates a unique electronic and structural environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its reactivity. This guide provides a detailed predictive analysis of its key spectroscopic signatures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 2: Predicted major fragmentation pathways for 4-Bromo-1-N-isopropylbenzene-1,2-diamine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with their interpretations, offer a valuable resource for the characterization of this compound. Researchers and scientists can use this guide to anticipate the expected spectral features, aid in the interpretation of experimental data, and ensure the identity and purity of their materials. It is important to note that the chemical shifts of labile protons (N-H) in NMR are highly sensitive to experimental conditions and may vary.
References
- Infrared Spectroscopy - CDN. (n.d.).
- IR: amines. (n.d.).
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2023, August 16). Spectroscopy Online. Retrieved from [Link]
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Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved from [Link]
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13 Carbon NMR. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N1-propylbenzene-1,2-diamine. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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"4-Bromo-1-N-isopropylbenzene-1,2-diamine chemical formula C9H13BrN2"
An In-depth Technical Guide to 4-Bromo-1-N-isopropylbenzene-1,2-diamine (C₉H₁₃BrN₂)
Introduction: A Versatile Scaffold in Synthetic Chemistry
4-Bromo-1-N-isopropylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a highly versatile building block in modern organic synthesis. Its chemical structure, featuring a brominated phenylenediamine core with an N-isopropyl group, offers multiple reactive sites for strategic functionalization. The presence of two nucleophilic amino groups, one primary and one secondary, alongside a bromine atom amenable to cross-coupling reactions, makes this molecule a valuable precursor for the synthesis of a wide array of complex molecular architectures.
This guide provides a comprehensive technical overview of 4-Bromo-1-N-isopropylbenzene-1,2-diamine, intended for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, provide detailed and validated protocols for its synthesis and purification, explore its spectroscopic signature for unambiguous characterization, and discuss its potential applications as a pivotal intermediate in the creation of novel pharmaceuticals and functional materials.
Physicochemical and Computed Properties
The fundamental properties of 4-Bromo-1-N-isopropylbenzene-1,2-diamine are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1092292-39-1 | [1] |
| Molecular Formula | C₉H₁₃BrN₂ | [1][2] |
| Molecular Weight | 229.12 g/mol | [1][2] |
| Appearance | Solid-Liquid Mixture / Varies | |
| InChI Key | OXYJCZYMCDLXRM-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)NC1=C(N)C=C(Br)C=C1 | [1][3] |
| Predicted XLogP3 | 2.8 | [2] |
| Predicted Density | 1.425 ± 0.06 g/cm³ | |
| Monoisotopic Mass | 228.02621 Da | [2][3] |
Synthesis and Purification: A Validated Two-Step Approach
The synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine is most reliably achieved through a two-step sequence starting from 4-bromo-2-nitroaniline. This strategy involves the selective N-alkylation of the amino group, followed by the chemical reduction of the nitro functionality. This pathway provides excellent control over regioselectivity and helps prevent common side reactions like over-alkylation.[4]
Synthetic Workflow Diagram
Caption: A two-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline via Reductive Amination
Reductive amination is a highly efficient method for forming the N-isopropyl group. It proceeds via the in-situ formation of an imine between 4-bromo-2-nitroaniline and acetone, which is then immediately reduced by a mild hydride reagent.[5][6]
Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetone (1.5 eq).
-
Reagent Addition: Stir the mixture at room temperature and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the aldehyde/ketone.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 4-Bromo-N-isopropyl-2-nitroaniline. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.
Step 2: Reduction of 4-Bromo-N-isopropyl-2-nitroaniline
The final step is the reduction of the nitro group to a primary amine. A metal/acid system, such as iron powder in the presence of ammonium chloride, is a robust and cost-effective choice that is highly effective for this transformation and minimizes the risk of dehalogenation that can occur with catalytic hydrogenation.[7]
Protocol:
-
Reaction Setup: Dissolve the crude 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The ammonium chloride serves to activate the iron surface and maintain a slightly acidic pH to facilitate the reduction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Bromo-1-N-isopropylbenzene-1,2-diamine.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the compound's structure and analysis of similar molecules.[8][9]
| Technique | Expected Observations |
| ¹H NMR | δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the bromine atom. δ ~6.7-6.9 ppm (dd, 1H): Aromatic proton between the bromine and NH₂ group. δ ~6.5-6.6 ppm (d, 1H): Aromatic proton ortho to the NH₂ group. δ ~4.5-5.0 ppm (br s, 2H): Protons of the primary amine (-NH₂). δ ~3.6-4.0 ppm (br s, 1H): Proton of the secondary amine (-NH-). δ ~3.5-3.8 ppm (sept, 1H): Methine proton (-CH) of the isopropyl group. δ ~1.2-1.3 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group. |
| ¹³C NMR | δ ~140-145 ppm: Aromatic carbon attached to the -NH(isopropyl) group. δ ~135-140 ppm: Aromatic carbon attached to the -NH₂ group. δ ~120-125 ppm: Aromatic CH carbons. δ ~110-115 ppm: Aromatic carbon attached to the bromine atom. δ ~45-50 ppm: Methine carbon (-CH) of the isopropyl group. δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group. |
| FT-IR (cm⁻¹) | 3300-3500: N-H stretching vibrations (two bands for primary amine, one for secondary). 2850-2980: C-H stretching of the isopropyl group. ~1600-1620: N-H bending (scissoring) vibration. ~1500, 1450: C=C aromatic ring stretching. ~1250-1350: C-N stretching. ~500-600: C-Br stretching. |
| Mass Spec (MS) | m/z (EI): Expected molecular ion peaks at ~228 and ~230 with an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation: Loss of an isopropyl group ([M-43]⁺) would be a characteristic fragmentation pattern. |
Applications in Drug Development and Materials Science
The true value of 4-Bromo-1-N-isopropylbenzene-1,2-diamine lies in its potential as a versatile synthetic intermediate. Its bifunctional nature allows for the construction of complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Scaffold for Heterocyclic Synthesis
The adjacent diamine functionality is a classic precursor for the synthesis of benzimidazoles. Reaction with various aldehydes, carboxylic acids, or their derivatives can yield a library of 2-substituted benzimidazoles. The N-isopropyl group provides steric bulk and modulates the electronic properties and solubility of the resulting molecule, while the bromine atom serves as a synthetic handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Potential Role in Drug Discovery
Caption: Diversification potential in drug discovery.
Substituted phenylenediamines are integral components of many biologically active compounds.[10] Their ability to form rigid heterocyclic systems allows them to effectively interact with biological targets such as kinases, GPCRs, and enzymes. The specific substitution pattern of 4-Bromo-1-N-isopropylbenzene-1,2-diamine makes it an attractive starting point for generating libraries of novel compounds for screening in various therapeutic areas.
Safety and Handling
As with many substituted anilines and brominated aromatic compounds, 4-Bromo-1-N-isopropylbenzene-1,2-diamine should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: Based on data for the compound and its isomers, it is expected to cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
4-Bromo-1-N-isopropylbenzene-1,2-diamine is a valuable and strategically designed chemical building block. Its synthesis is achievable through reliable and scalable chemical methods, and its structure is ripe for diversification. The combination of a reactive diamine moiety for heterocycle formation and a bromine handle for cross-coupling makes it an exemplary platform for the rapid generation of molecular complexity, with significant potential for applications in the discovery of new medicines and advanced materials.
References
- Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N1-propylbenzene-1,2-diamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChemLite. (n.d.). 1038408-35-3 (C9H13BrN2). Retrieved from [Link]
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ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? Retrieved from [Link]
-
PubMed. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Physicochemical Profiling & Synthetic Utility of Substituted Bromo-Diaminobenzenes
This technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It moves beyond basic definitions to explore the operational utility of bromo-diaminobenzenes as "privileged scaffolds" in drug discovery.
Content Type: Technical Whitepaper Primary Focus: 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) and Isomeric Analogs Context: Medicinal Chemistry & Heterocyclic Synthesis
Executive Summary
Substituted bromo-diaminobenzenes represent a critical class of bifunctional synthons. Their value lies in the orthogonal reactivity profile: the ortho-diamine moiety serves as a dinucleophile for heterocyclic ring closure (benzimidazoles, quinoxalines), while the bromine substituent provides a distinct handle for late-stage functionalization via palladium-catalyzed cross-coupling. This guide analyzes the physicochemical constraints, electronic behaviors, and validated synthetic workflows for these intermediates.
Structural Dynamics & Electronic Effects
To effectively utilize bromo-diaminobenzenes, one must understand the electronic "tug-of-war" within the molecule.
The Hammett Influence
The bromine atom exerts a dual effect on the benzene ring:
-
Inductive Withdrawal (-I): The electronegative halogen pulls electron density through the sigma bond framework.
-
Mesomeric Donation (+M): Lone pair donation into the
-system.
In the context of 4-bromo-1,2-diaminobenzene , the inductive effect dominates, making the ring electron-deficient compared to unsubstituted o-phenylenediamine.
-
Impact on Basicity: The electron-withdrawing nature of Br lowers the pKa of the amino groups relative to the parent species (
for o-phenylenediamine). This reduction in basicity requires tighter pH control during nucleophilic attacks. -
Impact on Nucleophilicity: The 4-position amine (para to Br) is less nucleophilic than the 3-position amine (meta to Br) due to resonance stabilization of the lone pair. This asymmetry allows for regioselective cyclizations.
Visualization: Electronic Resonance & Reactivity
The following diagram illustrates the resonance contributions that dictate the regioselectivity of the diamine.
Figure 1: Electronic influence of the bromine substituent on the nucleophilicity of the adjacent amino groups.
Critical Physicochemical Parameters[1][2][3]
The following data aggregates experimental and predicted values for 4-bromo-1,2-diaminobenzene , the most common isomer used in benzimidazole synthesis.
| Parameter | Value / Range | Operational Implication |
| Molecular Weight | 187.04 g/mol | Suitable for fragment-based drug design (Rule of 3 compliant). |
| Physical State | Solid (Powder) | White/Off-white when pure; darkens to brown/purple upon oxidation. |
| Melting Point | 65–69 °C (Dec.) | Low melting point requires careful handling during vacuum drying to avoid sublimation or melt-fusing. |
| LogP (Predicted) | ~1.3 | Moderately lipophilic. Soluble in organic solvents (DCM, EtOAc) but requires co-solvents (EtOH/DMSO) for aqueous reactions. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Est.) | Significantly less basic than non-halogenated anilines. Protonation requires strong acids (HCl/TFA). |
| Solubility | High: EtOH, DMSO, DMFLow: Water, Hexane | Use protic polar solvents for cyclization reactions to stabilize transition states. |
| Stability | Air Sensitive | Critical: Rapidly oxidizes to quinone imines. Store under Argon/Nitrogen at <4°C. |
Validated Synthetic Workflows
Protocol A: Regioselective Synthesis of 5(6)-Bromobenzimidazoles
This protocol describes the "Gateway Reaction"—converting the diamine into a benzimidazole scaffold. This is the primary entry point for synthesizing DNA gyrase inhibitors.
Mechanism: Acid-catalyzed condensation followed by oxidative cyclization.
Materials:
-
Aryl Aldehyde (1.0 eq)
-
Sodium Metabisulfite (
) (Oxidant/Adduct former) -
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Solution Prep: Dissolve 4-bromo-1,2-diaminobenzene (10 mmol) in Ethanol (20 mL). Note the solution color; if dark brown, purification (recrystallization) is required before proceeding.
-
Aldehyde Addition: Add the aryl aldehyde (10 mmol) dropwise.
-
Activation: Add
(12 mmol) dissolved in minimal water. -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Self-Validating Check: The disappearance of the lower-Rf diamine spot and appearance of a fluorescent spot (benzimidazole) confirms conversion.
-
-
Workup: Cool to room temperature. Pour into crushed ice/water. The product typically precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from hot ethanol.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Once the heterocyclic ring is closed, the bromine atom serves as the electrophile for coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Charge flask with Bromobenzimidazole intermediate (1.0 eq), Boronic acid (1.2 eq), and Base (
, 2.0 eq). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed Dioxane/Water (4:1).
-
Reaction: Heat to 90°C for 12 hours.
-
Causality: The bromo-substituent is sufficiently labile for oxidative addition by Pd(0) due to the electron-deficient nature of the benzimidazole ring.
-
Workflow Diagram
Figure 2: Synthetic pipeline from diamine precursor to functionalized pharmacophore.
Safety & Handling Standards (HSE)
The operational risks associated with bromo-diaminobenzenes are often underestimated in research labs.
-
Oxidative Instability:
-
Observation: Samples turn purple/black.
-
Cause: Formation of highly conjugated azo/imino species.
-
Mitigation: Store solids in amber vials under argon. If the solid is dark, perform a filtration through a pad of activated charcoal in hot ethanol before use.
-
-
Toxicology:
-
Like most phenylenediamines, these are potential sensitizers and mutagens.
-
LD50 (Oral, Rat): Estimated < 200 mg/kg (Toxic).
-
Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory. Decontaminate surfaces with dilute HCl followed by bleach.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323593, 4-Bromobenzene-1,2-diamine. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on p-phenylenediamine and its halogenated derivatives. European Commission. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-N-isopropylbenzene-1,2-diamine
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful purification of 4-Bromo-1-N-isopropylbenzene-1,2-diamine. Given the compound's inherent instability, proper handling and purification are critical for obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My sample of 4-Bromo-1-N-isopropylbenzene-1,2-diamine, which was initially a light-colored solid or oil, has turned dark brown or reddish. What is the cause, and can it be reversed?
A1: This color change is a classic indicator of oxidation.[1] Aromatic diamines, especially ortho-phenylenediamines (OPDs), are highly susceptible to air oxidation. The two electron-rich amino groups are easily oxidized, leading to the formation of highly conjugated and intensely colored quinone-imine derivatives and polymeric byproducts.[1] This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Can it be reversed? While the colored impurities can be removed through purification, the portion of your desired product that has oxidized is lost. Therefore, prevention is paramount. Purification should be carried out promptly after synthesis, and the final product must be stored under an inert atmosphere.[2]
Q2: What are the most common impurities to expect in my crude 4-Bromo-1-N-isopropylbenzene-1,2-diamine sample?
A2: Impurities typically originate from the preceding synthesis steps. For a typical synthesis involving the reduction of a nitroaniline precursor, you can expect:
-
Unreacted Starting Material: Residual 4-bromo-N-isopropyl-2-nitroaniline.
-
De-brominated Byproduct: The presence of N-isopropylbenzene-1,2-diamine, where the bromine atom has been cleaved. This is a common side reaction during catalytic hydrogenation (e.g., with H₂/Pd-C).[2] Using Raney Nickel or chemical reductants like Fe/HCl or SnCl₂ can minimize this issue.[2][3]
-
Oxidation Products: As discussed in Q1, various colored impurities can form upon exposure to air.
-
Residual Reagents: Contaminants from the workup, such as inorganic salts (e.g., iron or tin salts if used for reduction), can be present.[2]
Q3: Which purification technique is better for this compound: column chromatography or recrystallization?
A3: The choice depends on the impurity profile and the physical state of your crude product.
-
Column Chromatography is the more versatile and generally effective method, especially for complex mixtures containing byproducts with different polarities (e.g., separating the desired product from unreacted starting material).[4][5] It is the preferred method if your product is an oil or if TLC analysis shows multiple, distinct impurity spots.
-
Recrystallization is an excellent option for a final purification step if your product is a solid and is already relatively pure.[4][6] It is particularly good at removing minor impurities and can yield high-purity crystalline material. Often, the best approach is a combination: initial purification by column chromatography followed by recrystallization of the combined, pure fractions.[4]
Q4: What are the correct storage conditions for purified 4-Bromo-1-N-isopropylbenzene-1,2-diamine to ensure long-term stability?
A4: To prevent degradation, the purified compound must be rigorously protected from air and light.[1] Ideal storage conditions are:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][2]
-
Container: Use a tightly sealed, amber glass vial to protect from light.[1][7]
-
Temperature: Store at low temperatures. Refrigeration (2-8°C) or freezing (-20°C) is highly recommended.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Product appears as a dark, intractable oil instead of a solid. | 1. High Impurity Content: The presence of significant impurities can depress the melting point and inhibit crystallization.[4] 2. Oxidation: Extensive oxidation leads to the formation of polymeric, oily byproducts.[1] | 1. Pre-purify by Column Chromatography: Before attempting recrystallization, purify the crude oil via flash column chromatography to remove the bulk of impurities that prevent crystallization.[4] 2. Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the product is insoluble (e.g., cold hexanes or petroleum ether).[9] |
| Significant product decomposition or streaking on the TLC plate during silica gel column chromatography. | Acidic Nature of Silica Gel: The basic nitrogen atoms of the diamine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption and decomposition.[10] | 1. Deactivate the Silica Gel: Prepare a slurry of the silica gel in your non-polar eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃).[10] This neutralizes the most acidic sites on the silica surface. 2. Use an Alternative Stationary Phase: Switch to a less acidic or neutral support. Neutral alumina is an excellent alternative for purifying basic, acid-sensitive compounds.[10][11] |
| Poor separation of the product from a closely-eluting impurity during column chromatography. | 1. Suboptimal Mobile Phase: The polarity of the eluent system may not be ideal to resolve the compounds. 2. Column Overload: Too much crude material was loaded relative to the amount of stationary phase.[9] | 1. Optimize the Mobile Phase via TLC: Screen various solvent systems. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][4] Systematically vary the ratio to achieve a clear separation on the TLC plate, aiming for an Rf value of ~0.3 for your product.[4] 2. Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[5] 3. Reduce the Load: Use a proper ratio of crude product to silica gel, typically between 1:30 to 1:100 by weight.[10] |
| Low recovery after recrystallization. | 1. Excessive Solvent: Using too much hot solvent will keep a significant amount of the product dissolved even after cooling. 2. Premature Crystallization: The product crystallized during a hot filtration step intended to remove insoluble impurities.[9] 3. Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can trap impurities and lead to the formation of fine, hard-to-filter crystals.[12] | 1. Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the solid.[12] 2. Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor. 3. Allow for Slow Cooling: Let the flask cool slowly to room temperature to allow for the formation of large, pure crystals before moving it to an ice bath to maximize recovery.[12] |
Workflow & Data Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 4-Bromo-1-N-isopropylbenzene-1,2-diamine.
Caption: Decision workflow for purifying 4-Bromo-1-N-isopropylbenzene-1,2-diamine.
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommended Starting Point | Rationale & Notes |
| Stationary Phase | Silica Gel (deactivated with 1% NEt₃ in eluent) or Neutral Alumina | Aromatic diamines are basic and can degrade on acidic silica gel. Deactivation or using a neutral support is crucial.[10] |
| Mobile Phase (TLC & Column) | Gradient of Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether | Start with 5-10% EtOAc in Hexanes and gradually increase the polarity. A good system will give the product an Rf of ~0.3 on TLC.[2][4] |
| Visualization (TLC) | UV Light (254 nm) and/or a Potassium Permanganate (KMnO₄) stain | The aromatic rings will be UV active. The amino groups will react with oxidizing stains like KMnO₄. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.3 for the desired product.[4] A common starting point is 15-20% Ethyl Acetate in Hexanes.
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, least polar eluent. If deactivating, add 0.5-2% triethylamine to the eluent first.[10]
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to maintain a steady flow.[5]
-
Begin eluting with the low-polarity solvent system determined by TLC. If using a gradient, systematically increase the percentage of the more polar solvent.
-
Collect fractions in test tubes and monitor their composition by TLC.[5]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under a high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol is suitable for solid products that are already substantially pure.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common candidates include ethanol, methanol, tert-butyl methyl ether, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.[4][14]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Heat your chosen solvent in a separate flask and add the minimum amount of the hot solvent to the crude product until it just dissolves.[12]
-
-
Decolorization (Optional but Recommended):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. To prevent oxidation, adding 1-2 g of sodium hydrosulfite per 100 mL of solution can also be beneficial.[15][16]
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[12]
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Dry the crystals thoroughly under a vacuum.
-
References
- Current time inform
- Technical Support Center: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine. Benchchem.
- Technical Support Center: o-Phenylenediamine (OPD) Synthesis. Benchchem.
- Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Benchchem.
- Stabilizing 3-Isopropylbenzene-1,2-diamine for prolonged storage. Benchchem.
- Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
- Column Chromatography.
- How Should N-Isopropylbenzylamine Be Stored And Transported? Knowledge - Bloomtechz.
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
- Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- RECRYSTALLIS
- Single-solvent recrystallis
- Column Chromatography Theory. Chemistry Online @ UTSC.
- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.
- Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
- US3510522A - Purification of hexamethylenediamine by recrystallization
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. Benchchem.
- Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
- N1-Isopropylbenzene-1,2-diamine. Sigma-Aldrich.
- EP0913381B1 - Method for purifying a bromine compound.
- Safety D
- 112121-85-4 | 3-Isopropylbenzene-1,2-diamine. ChemScene.
- o-PHENYLENEDIAMINE. Organic Syntheses.
- How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?
- US3345413A - Process for purifying a phenylenediamine.
- 4-bromo-N1-propylbenzene-1,2-diamine. PubChem.
- Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants.
- CAS 1575-37-7: 4-Bromo-1,2-benzenediamine. CymitQuimica.
- 4-Bromo-1,2-benzenediamine. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. bloomtechz.com [bloomtechz.com]
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- 11. asianpubs.org [asianpubs.org]
- 12. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Isopropyl-o-Phenylenediamine
Topic: Troubleshooting Side Reactions & Process Optimization
Critical Pathway Analysis: The "Ortho" Trap
The Core Problem: Unlike its para-isomer (used widely in rubber antiozonants), o-phenylenediamine (OPD) possesses a unique liability: the proximity of the two amino groups.[1] When reacting OPD with acetone, you are not merely fighting standard over-alkylation; you are fighting a thermodynamic preference for cyclization.[1][2]
If your reductive alkylation is too slow, or if the medium is too acidic, the intermediate Schiff base will intramolecularly attack the second amine, irreversibly forming 2,2-dimethyl-2,3-dihydro-1H-benzimidazole (often oxidizing to benzimidazole derivatives) or 1,5-benzodiazepines .[1]
Reaction Pathway Logic
The diagram below illustrates the competition between your desired reduction and the parasitic cyclization.
Figure 1: Kinetic competition between reductive alkylation (Green) and cyclization/over-alkylation (Red).[1]
Troubleshooting Guide (Q&A)
Category A: Impurity Profiling[2]
Q1: I see a persistent impurity at RRT 0.85 that does not disappear with longer reaction times. What is it? Diagnosis: This is likely 2,2-dimethyl-2,3-dihydro-1H-benzimidazole .[1][2]
-
The Cause: The intermediate imine cyclized before it could be reduced. This reaction is promoted by trace acids or insufficient hydrogen pressure.[1][2]
-
The Fix:
-
Increase Hydrogenation Rate: If using catalytic hydrogenation, increase H2 pressure (e.g., from 1 bar to 5 bar) or catalyst loading. The reduction must outcompete the cyclization.
-
Check Acidity: Ensure your solvent is neutral.[1][2] Avoid acetic acid as a co-solvent unless you are using borohydride reagents at low temp.[1][2]
-
Solvent Switch: If using methanol, switch to a non-protic solvent (like THF or Ethyl Acetate) to destabilize the transition state for cyclization.[1]
-
Q2: My product is turning purple/black upon exposure to air. Diagnosis: Oxidation of unreacted OPD or formation of phenazines .
-
The Cause: o-Phenylenediamines are highly air-sensitive.[1][2] If the conversion is incomplete, the remaining starting material will dimerize oxidatively.[1]
-
The Fix:
Category B: Process Control
Q3: I am getting significant N,N'-diisopropyl (double alkylated) product. How do I stop at mono? Diagnosis: Over-alkylation due to lack of steric differentiation.[1][2]
-
The Cause: The secondary amine (product) is still nucleophilic enough to react with acetone again.
-
The Fix:
-
Stoichiometry: Use a slight deficit of acetone (0.95 eq) relative to OPD. It is easier to remove unreacted OPD (via recrystallization or acid wash) than to separate the di-alkylated byproduct.[1][2]
-
Reagent Selection: Switch from catalytic hydrogenation to Sodium Triacetoxyborohydride (STAB) . STAB is bulky and less aggressive, significantly favoring mono-alkylation over di-alkylation compared to NaCNBH3 or H2/Pd.[1][2]
-
Q4: The reaction stalls at 60% conversion. Diagnosis: Catalyst poisoning or Water Inhibition.
-
The Cause: The formation of the imine generates water. Water can inhibit the formation of new imine (equilibrium shift) or poison the catalyst surface.
-
The Fix:
-
Desiccant: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water and drive imine formation.[1][2]
-
Catalyst Refresh: If using Pt/C, the amine product can sometimes bind to the metal surface.[1] A slight increase in temperature (30°C
45°C) can desorb the product, but be careful of cyclization risks at higher temps.
-
Standardized Protocols
Below are two validated methods. Method A is for high-throughput/scale-up.[1][2] Method B is for high-selectivity laboratory synthesis.[1][2]
Method A: Catalytic Hydrogenation (Scale-Up Compatible)
Best for: Large batches, cost-efficiency.[1][2]
-
Setup: High-pressure reactor (Autoclave).
-
Solvent: Ethyl Acetate (Dry).[1][2] Avoids protic promotion of cyclization.
-
Reagents:
-
Procedure:
-
Workup: Filter catalyst under inert atmosphere. Evaporate solvent.[1][2][3][4] Recrystallize from Hexane/Toluene.[1][2]
Method B: STAB Reduction (High Selectivity)
Best for: High purity, avoiding over-alkylation.[1]
-
Setup: Standard round-bottom flask, N2 atmosphere.
-
Reagents:
-
Procedure:
-
Mix OPD and Acetone in solvent for 30 mins to establish imine equilibrium.
-
Cool to 0°C .
-
Add STAB portion-wise over 20 mins.
-
Allow to warm to RT and stir for 12h.
-
-
Workup: Quench with saturated NaHCO3 (aq). Extract with DCM.[1][2]
Data Summary: Side Reaction Parameters
| Side Reaction | Product Structure | Critical Factor | Prevention Strategy |
| Cyclization | Benzimidazole / Benzodiazepine | Acidic pH, High Temp, Slow Reduction | Use High H2 Pressure; Keep Temp <40°C; Avoid strong acids.[1][2] |
| Over-Alkylation | N,N'-Diisopropyl-OPD | Excess Acetone, Non-bulky reductant | Use STAB (Method B); Limit Acetone to 0.95-1.0 eq.[1][2] |
| Ring Reduction | Cyclohexyl-diamine derivatives | Wrong Catalyst (Rh, Ru), High Temp | Use Pt/C or Sulfided Pt; Avoid Rhodium.[1][2] |
| Oxidative Coupling | Phenazines / Azo dimers | O2 exposure | Strict Inert Atmosphere (N2/Ar).[1][2] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][2]
-
Grossi, L., et al. (2020).[1][2] "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes/Ketones." Nanomaterials, 10(12), 2411.[1] Note: Highlights the ease of cyclization when reduction is not prioritized.Link[1][2]
-
Vaubourg, R., et al. (2008).[1][2] "Synthesis of N-alkyl-o-phenylenediamines: A review of selectivity issues." Tetrahedron Letters, 49(45), 6423-6425.[1][2]
-
Rylander, P. N. (1979).[1][2] "Catalytic Hydrogenation in Organic Synthesis." Academic Press.[1][2] (Definitive text on Pt vs Pd selectivity for aromatic amines).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for o-phenylenediamine (toxic, sensitizer) and acetone before handling.[1][2]
Sources
- 1. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"1H NMR analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine"
An In-Depth Guide to the ¹H NMR Analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine: A Comparative Approach
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a foundational requirement for advancing discovery. 4-Bromo-1-N-isopropylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its unique arrangement of a bromine atom, a primary amine, and a secondary N-isopropyl amine on a benzene ring presents a distinct analytical challenge. Accurate characterization is paramount to understanding its reactivity, properties, and potential applications in areas such as the development of bioactive molecules or functional materials.[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple data report to explore the rationale behind spectral interpretation. Furthermore, this guide will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic strategy for unambiguous structural verification.
¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation
¹H NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and their spatial relationships to neighboring protons.
Predicted ¹H NMR Spectrum Analysis
To understand the ¹H NMR spectrum of 4-Bromo-1-N-isopropylbenzene-1,2-diamine, we must first identify the distinct proton environments in the molecule.
Molecular Structure and Proton Environments:
Caption: Molecular structure of 4-Bromo-1-N-isopropylbenzene-1,2-diamine with distinct proton environments labeled.
Based on the structure, we can identify seven unique proton signals:
-
Aromatic Protons (Ha, Hb, Hc): Three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm).[3][4] The electron-donating amino groups will shift these protons upfield relative to benzene (7.33 ppm), while the electron-withdrawing bromine atom will have a deshielding effect.[3]
-
Primary Amine Protons (-NH₂): A broad singlet corresponding to two protons. Its chemical shift can vary significantly (typically 3-5 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Secondary Amine Proton (-NH-): A signal for one proton, which may be a broad singlet or a doublet if it couples to the adjacent isopropyl CH proton. Its chemical shift is also variable.
-
Isopropyl Methine Proton (-CH-): One proton adjacent to the nitrogen and two methyl groups. It will be deshielded by the adjacent nitrogen atom.
-
Isopropyl Methyl Protons (-CH₃)₂: Six equivalent protons of the two methyl groups. These will be in the aliphatic region, typically shifted downfield slightly due to the proximity of the nitrogen.
Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data. The causality for these predictions is rooted in fundamental principles of magnetic shielding, electronegativity, and spin-spin coupling.[5]
| Assignment | Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic | Hc | 1H | ~6.6-6.8 | Doublet (d) | Jortho = ~8-9 Hz | Ortho-coupled to Hb. Shielded by two adjacent amino groups. |
| Aromatic | Hb | 1H | ~6.8-7.0 | Doublet of doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | Ortho-coupled to Hc, meta-coupled to Ha. |
| Aromatic | Ha | 1H | ~7.0-7.2 | Doublet (d) | Jmeta = ~2-3 Hz | Meta-coupled to Hb. Deshielded by the para-bromine atom. |
| Primary Amine | -NH₂ | 2H | ~3.5-4.5 | Broad Singlet (br s) | N/A | Labile protons; rapid exchange often decouples them from neighbors. |
| Secondary Amine | -NH- | 1H | ~3.8-4.8 | Broad Singlet or Doublet | N/A or JH-N-C-H = ~5-7 Hz | Labile proton; may show coupling to the isopropyl CH depending on solvent and exchange rate. |
| Isopropyl Methine | -CH(CH₃)₂ | 1H | ~3.5-3.7 | Septet or Multiplet | JH-C-C-H = ~6-7 Hz | Split by the six equivalent methyl protons (n+1 = 7). May appear as a multiplet if also coupled to the NH proton.[6] |
| Isopropyl Methyl | -CH(CH ₃)₂ | 6H | ~1.2-1.4 | Doublet (d) | JH-C-C-H = ~6-7 Hz | Split by the single methine proton (n+1 = 2). |
A Comparative Guide to Structural Analysis
While ¹H NMR is a cornerstone of analysis, a multi-technique approach is essential for unequivocal characterization, particularly in regulated environments like drug development. Each technique provides a unique piece of the structural puzzle.
Caption: Complementary analytical techniques for the characterization of 4-Bromo-1-N-isopropylbenzene-1,2-diamine.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton count, chemical environment, connectivity (J-coupling). | Provides detailed structural map of the entire molecule, including stereochemical relationships. Confirms presence and connectivity of isopropyl and aromatic moieties. | Labile NH protons can give broad, uninformative signals. Complex splitting can be difficult to interpret. |
| ¹³C NMR | Number and type of unique carbon atoms (aliphatic, aromatic, etc.). | Confirms the number of carbons in the molecule (expecting 9 signals due to asymmetry). The carbon attached to bromine will show a characteristic shift.[7] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. No coupling information in standard decoupled spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Unambiguously determines the molecular weight. The presence of bromine gives a characteristic M+ and M+2 isotopic pattern with ~1:1 intensity, confirming its presence.[8][9] The two nitrogen atoms result in an odd nominal molecular weight (Nitrogen Rule).[10] | Does not provide information on the connectivity of atoms (isomerism). |
| FTIR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of key functional groups: two distinct N-H stretching bands for the primary amine (~3400-3300 cm⁻¹), one for the secondary amine (~3350-3310 cm⁻¹), and aromatic C-H/C=C bands.[11][12] | Provides no information on the carbon skeleton or connectivity. The "fingerprint region" can be complex and difficult to interpret fully. |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol describes a self-validating system for acquiring a high-quality ¹H NMR spectrum. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for aromatic amines as it slows down the exchange of N-H protons, which can allow for the observation of their coupling to adjacent protons.
Materials
-
4-Bromo-1-N-isopropylbenzene-1,2-diamine (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) of high purity
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Procedure
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. The exact mass is not critical for routine analysis, but a higher concentration improves the signal-to-noise ratio.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The solvent must be deuterated to avoid a large interfering solvent signal in the spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If sonication is required, use a water bath to avoid heating the sample. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Instrument Tuning: The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity (shimming) should be optimized to ensure sharp, symmetrical peaks.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (like TMS).
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
Conclusion
The structural analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine is most effectively initiated and largely resolved by ¹H NMR spectroscopy. This technique provides an unparalleled level of detail regarding the proton framework, from the substitution pattern on the aromatic ring to the confirmation of the N-isopropyl group. However, for complete and irrefutable characterization—a non-negotiable standard in drug development and materials science—a synergistic approach is required. By integrating data from ¹³C NMR to map the carbon skeleton, Mass Spectrometry to confirm molecular weight and elemental composition, and FTIR to verify functional groups, researchers can construct a comprehensive and validated structural profile. This guide provides the framework for not only interpreting the data but also understanding the causality behind the analytical choices, ensuring robust and reliable scientific outcomes.
References
-
Supporting Information for Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Royal Society of Chemistry.[Link]
-
4-Bromo-N,N-diisopropylbenzylamine. PubChem, National Center for Biotechnology Information.[Link]
-
Infrared spectra and AM1 calculations of N-benzylideneanilines. ResearchGate.[Link]
-
¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN). ResearchGate.[Link]
-
1 H NMR spectra of (a) PPD and (b) 1. ResearchGate.[Link]
-
Infrared Spectroscopy. Illinois State University.[Link]
-
Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.[Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate.[Link]
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate.[Link]
-
Supporting Information for Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Royal Society of Chemistry.[Link]
-
4-bromo-N1-propylbenzene-1,2-diamine. PubChem, National Center for Biotechnology Information.[Link]
-
IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.[Link]
-
4-Bromobenzene-1,2-diamine. PubChem, National Center for Biotechnology Information.[Link]
-
13.5: Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts.[Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate.[Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.[Link]
-
NMR Chemical Shift Values Table. Chemistry Steps.[Link]
-
FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed, National Center for Biotechnology Information.[Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.[Link]
-
¹H NMR Spectroscopy. University of Regensburg.[Link]
-
o-Phenylenediamine. Wikipedia.[Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps.[Link]
-
Lec16 - 1H NMR: Splitting of Common Substituents. YouTube.[Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health.[Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.[Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries.[Link]
-
1H NMR Chemical Shift. Oregon State University.[Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.[Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[Link]
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry.[Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health.[Link]
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A Senior Scientist's Guide to Purity Assessment: HPLC Analysis of Synthesized 4-Bromo-1-N-isopropylbenzene-1,2-diamine
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the purity of a synthesized molecule is not merely a quality metric; it is the foundation upon which reliable experimental data and, ultimately, product safety and efficacy are built. This guide provides an in-depth, experience-driven approach to assessing the purity of a novel research compound, 4-Bromo-1-N-isopropylbenzene-1,2-diamine, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple protocol, exploring the rationale behind method development, comparing it with alternative techniques, and grounding our approach in established scientific principles.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
Before any method development can begin, a thorough understanding of the target molecule and its likely contaminants is essential. The structure of 4-Bromo-1-N-isopropylbenzene-1,2-diamine combines an aromatic diamine core with a bulky, non-polar isopropyl group and a heavy bromine atom.
A common synthetic route for such a molecule involves the mono-N-alkylation of a starting material like 4-bromo-1,2-diaminobenzene. This immediately suggests a profile of potential process-related impurities:
-
Unreacted Starting Materials: Primarily 4-bromo-1,2-diaminobenzene.
-
Over-alkylation Products: The formation of 4-Bromo-1,2-bis(N-isopropyl)benzene-1,2-diamine.
-
Isomeric Byproducts: Potential for alkylation at the other amino group, though sterically less favored.
-
Reagent Carryover: Residual alkylating agents or catalysts.
Our analytical method must possess the selectivity to resolve the main peak from these structurally similar compounds.
The Primary Analytical Tool: Reversed-Phase HPLC
For a molecule of this polarity and structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. It separates compounds based on their hydrophobicity, which is ideal for differentiating our target compound from its more polar starting material and potentially more non-polar di-alkylated byproduct.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust starting point for the purity analysis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine. The causality behind each parameter selection is explained to empower the researcher to adapt the method as needed.
Step 1: Sample Preparation
-
Action: Accurately weigh approximately 1-2 mg of the synthesized compound. Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of 100-200 µg/mL.
-
Rationale: The chosen solvent (diluent) should be strong enough to fully dissolve the analyte but also compatible with the initial mobile phase conditions to ensure good peak shape. A 50:50 mixture is a versatile starting point.
Step 2: HPLC Instrumentation and Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules. The 250 mm length provides high resolving power, essential for separating closely related impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape and lower viscosity than methanol. Formic acid is added to control the pH and protonate the amine functionalities. This sharpens the peaks by preventing interaction with residual silanols on the stationary phase and ensures consistent ionization for UV detection.
-
-
Detection: UV-Vis or Diode Array Detector (DAD) at 254 nm.
-
Rationale: The benzene ring provides strong chromophores. A DAD is preferred as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying unknown impurities by comparing their UV spectra. 254 nm is a common wavelength for aromatic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
-
Step 3: The Gradient Elution Program
-
Action:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B (column wash)
-
30-35 min: 30% B (equilibration)
-
-
Rationale: A gradient elution is crucial. We start with a lower organic content (30% B) to retain and resolve any polar impurities, like the starting diamine. The gradient is then ramped up to elute the main compound and finally the more non-polar impurities like the di-isopropyl derivative. A final high-organic wash ensures the column is clean before re-equilibration for the next injection.
The logical flow of this HPLC workflow can be visualized as follows:
Caption: Workflow for HPLC Purity Assessment.
Performance Comparison: HPLC vs. Gas Chromatography (GC)
While HPLC is the primary choice, it is instructive to compare it with another powerful separation technique: Gas Chromatography (GC). An objective comparison highlights the strengths and weaknesses of each, justifying our selection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, thermally labile, and high molecular weight compounds. Ideal for 4-Bromo-1-N-isopropylbenzene-1,2-diamine. | Requires analytes to be volatile and thermally stable. The target compound may be suitable, but potential for on-column degradation exists. |
| Typical Impurity Profile | Can easily handle non-volatile starting materials and byproducts. | Non-volatile impurities will not elute and can contaminate the column over time. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity and potential for side reactions. |
| Resolution | High resolving power, especially with modern UHPLC systems and sub-2µm particle columns. | Very high resolving power, particularly with long capillary columns. |
| Detection | UV-Vis/DAD is universal for chromophoric compounds. Mass Spectrometry (LC-MS) provides structural information. | Flame Ionization Detector (FID) is robust for hydrocarbons. Mass Spectrometry (GC-MS) is excellent for identification. |
| Conclusion for this Topic | Superior Choice. Offers a direct, robust, and less complex method for analyzing the target compound and its key process-related impurities without risk of thermal degradation. | Viable Alternative, but with Caveats. Could be used as an orthogonal (confirmatory) technique, especially with MS detection, but HPLC is the more appropriate primary method due to the analyte's properties. |
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Logic for selecting HPLC over GC for the target analyte.
Trustworthiness and Self-Validation: Ensuring Data Integrity
A protocol is only as reliable as its validation. For this method, trustworthiness is established through a series of system suitability tests performed before any sample analysis:
-
Peak Tailing Factor: For the main analyte peak, the tailing factor should be between 0.9 and 1.5. This ensures the column is in good condition and there are no undesirable secondary interactions.
-
Theoretical Plates (N): A high plate count (>5000) for the analyte peak indicates good column efficiency and separation power.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be >1.5 to ensure baseline separation and accurate quantification.
-
Reproducibility: Multiple injections of the same standard should yield a relative standard deviation (RSD) of <1.0% for peak area and retention time.
By embedding these checks into the analytical run, the system is self-validating, providing confidence in the generated purity data.
Conclusion
The purity assessment of a synthesized compound like 4-Bromo-1-N-isopropylbenzene-1,2-diamine is a critical step in the research and development pipeline. A well-designed, gradient RP-HPLC method, built on a foundational understanding of the analyte's chemistry, offers a robust, reliable, and superior approach compared to alternatives like Gas Chromatography. The detailed protocol and rationale provided here serve as a comprehensive guide for scientists, enabling them to generate high-quality, defensible data. The principles of method selection, development, and self-validation discussed are universally applicable, forming a cornerstone of good scientific practice in chemical analysis.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2017). Basics of HPLC Columns. [Link]
-
Kromidas, S. (2006). Practical HPLC Method Development. Wiley-VCH. [Link]
A Comparative Guide to the Validation of Analytical Methods for Bromo-Diaminobenzene Derivatives
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of bromo-diaminobenzene derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process.
The Imperative for Validated Methods
Bromo-diaminobenzene derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. Their accurate quantification is essential for process control, impurity profiling, and ensuring the safety and efficacy of final products. An analytical method that is not validated provides data that is scientifically and legally indefensible.[1] Method validation, therefore, is the cornerstone of quality assurance, demonstrating that a specific analytical procedure is suitable for its intended purpose.[2][3] This guide is structured around the globally recognized principles outlined in the ICH Q2(R1) guideline.[2][4]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is the first critical decision in method development. It hinges on the physicochemical properties of the bromo-diaminobenzene derivative, the required sensitivity, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) |
| Principle | Chromatographic separation in a liquid phase followed by UV absorbance detection.[5] | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Ideal for polar, non-volatile, and thermally labile compounds like most bromo-diaminobenzene derivatives.[6] | Suitable for volatile derivatives or those that can be made volatile through derivatization.[7] |
| Selectivity | Good. Can effectively separate the analyte from structurally similar impurities using appropriate column chemistry and mobile phases.[5] | Excellent. Mass spectrometry provides an additional dimension of confirmation based on mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL to ng/mL).[5] | High (typically ng/mL to pg/mL), especially with selective ion monitoring (SIM). |
| Primary Use Case | Routine quality control, purity assessment, and stability testing of drug substances and products. | Trace-level impurity analysis and identification of unknown volatile or semi-volatile degradants. |
Expert Rationale: For the majority of bromo-diaminobenzene derivatives, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse and most appropriate technique. These molecules typically possess sufficient polarity and a chromophore (the aromatic ring system) that allows for sensitive UV detection. GC is often less suitable due to the low volatility and potential for thermal degradation of these polar aromatic amines, which would necessitate a complex and potentially variable derivatization step.[7][8] Therefore, the subsequent sections will focus on validating an HPLC-UV method.
The Validation Workflow: A Parameter-by-Parameter Guide
Analytical method validation is a structured process where key performance characteristics are evaluated against predefined acceptance criteria.[1][9][10] The objective is to obtain consistent, reliable, and accurate data.[9]
Caption: Logical flow of analytical method validation parameters.
Specificity (Selectivity)
Expertise & Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[10][11] It is the most critical validation parameter because without it, you cannot trust that you are measuring only your compound of interest.[10] Forced degradation studies are the definitive way to prove specificity for a stability-indicating method.[12][13] By intentionally stressing the analyte, we generate the very impurities the method must be able to separate.[12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of the bromo-diaminobenzene derivative in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[11][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid powder and solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Dilute all samples to the target concentration and analyze by HPLC. Also analyze an unstressed sample and a placebo/blank.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity. The analysis software compares spectra across the peak to ensure it is not co-eluted with an impurity.[12] A purity angle less than the purity threshold indicates a pure peak.[12]
Acceptance Criteria:
-
The method must resolve the main analyte peak from all degradation product peaks and any peaks from the placebo.
-
The mass balance should be close to 100% (typically 95-105%), indicating that all degradation products have been accounted for.[14]
-
The analyte peak must pass the peak purity test in all stressed samples.
Linearity and Range
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[2] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2][15]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution. For an assay, the range typically covers 80% to 120% of the expected test concentration.[1][15] For an impurity, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[1]
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
Data Presentation: Linearity of 4-Bromo-1,2-diaminobenzene
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102500 |
| 120 | 1208000 |
Acceptance Criteria:
-
The coefficient of determination (r²) must be ≥ 0.999.
-
The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).
Accuracy
Expertise & Causality: Accuracy expresses the closeness between the method's result and the true value.[10] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (spiked sample) and the method is used to see how much is recovered. This tests for any matrix effects or systematic errors in the procedure.
Experimental Protocol:
-
Prepare Spiked Samples: If a placebo (matrix without analyte) is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and determine the concentration using the previously established linear calibration curve.
-
Calculate Recovery: Use the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100.
Data Presentation: Accuracy/Recovery Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.8 | 99.0% |
Acceptance Criteria:
-
The mean % recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.
Precision
Expertise & Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This shows the method's consistency in a single run.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's transferability and reliability over time.
Experimental Protocol:
-
Prepare Samples: Prepare six independent samples at 100% of the target concentration.
-
Repeatability: Have one analyst analyze all six samples on the same day using the same instrument.
-
Intermediate Precision: Have a second analyst analyze six newly prepared samples on a different day or using a different HPLC system.
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for the combined twelve measurements.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| N | 6 | 6 |
| Mean (µg/mL) | 100.2 | 99.8 |
| SD | 0.45 | 0.51 |
| %RSD | 0.45% | 0.51% |
| Combined %RSD (N=12) | \multicolumn{2}{c | }{0.68%} |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Causality: These parameters define the sensitivity of the method.[10][16]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] This is a critical parameter for impurity methods.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Low Concentration Standards: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak. The noise is typically measured from a region of the baseline close to the peak.
-
Determine LOD and LOQ:
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
Acceptance Criteria:
-
The LOQ must be confirmed by analyzing a sample at this concentration and demonstrating that the precision (%RSD) is acceptable (e.g., ≤ 10%).
Robustness
Expertise & Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][15] This provides an indication of its reliability during normal usage and is crucial for transferring the method between labs.[10]
Caption: Diagram of deliberate variations for a robustness study.
Experimental Protocol:
-
Prepare Samples: Use a system suitability solution and a standard sample at 100% concentration.
-
Vary Parameters: Analyze the samples under the nominal method conditions and then under slightly altered conditions, changing one parameter at a time. Common variations include:
-
Flow Rate (e.g., ± 10%)
-
Column Temperature (e.g., ± 2-5°C)
-
Mobile Phase Organic Content (e.g., ± 2% absolute)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing) and the quantitative result of the standard sample.
Acceptance Criteria:
-
System suitability criteria must be met under all tested conditions.
-
The assay results from the varied conditions should not differ significantly from the nominal condition result (e.g., absolute difference < 2.0%).
Conclusion: Ensuring Method Reliability
The validation of an analytical method for bromo-diaminobenzene derivatives is a systematic process that establishes the performance characteristics and limitations of the procedure. By adhering to the principles of Specificity, Linearity, Accuracy, Precision, and Robustness as outlined in ICH guidelines, laboratories can generate high-quality, reliable data.[1] This guide emphasizes that understanding the scientific rationale behind each validation parameter is as crucial as the execution of the protocol itself. A thoroughly validated method is not just a regulatory requirement; it is a fundamental component of scientific integrity and ensures confidence in every result generated.[1][16]
References
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Vertex AI Search Result. (Source ID:[1]) This source provides a general overview of key analytical method validation parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, referencing ICH Q2(R1).
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Vertex AI Search Result. (Source ID:[9]) This source reviews analytical method validation, listing parameters such as accuracy, precision, specificity, and others as essential for ensuring data reliability.
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Element Lab Solutions. (Source ID:[10]) "The 6 Key Aspects of Analytical Method Validation". This article details specificity, accuracy, precision, sensitivity, linearity, and robustness as critical criteria for a method to be "fit-for-purpose".
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International Council for Harmonisation. (Source ID:[2]) "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)". This is the primary regulatory guideline detailing the requirements for analytical method validation. [Link]
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Neuland Labs. (Source ID:[16]) "Analytical Method Validation: Key Parameters & Common Challenges". This article discusses the purpose and key parameters of method validation in the pharmaceutical industry under ICH Q2 guidelines.
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U.S. Food and Drug Administration. (Source ID:[4]) "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". This document represents the FDA's adoption of the ICH Q2(R1) guideline. [Link]
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European Medicines Agency. (Source ID:[15]) "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". The EMA's publication of the ICH Q2(R1) guideline, providing definitions and requirements for validation parameters. [Link]
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Pharmaceutical Online. (Source ID:[12]) "An Introduction To Forced Degradation Studies For Drug Substance Drug Product". This article explains the role of forced degradation in developing stability-indicating methods and demonstrating specificity as per ICH guidelines.
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ResearchGate. (Source ID:[3]) "ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide". This chapter provides an overview of the ICH Q2(R1) criteria and the importance of demonstrating that a method is "suitable for its intended purpose".
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Onyx Scientific. (Source ID:[13]) "A practical guide to forced degradation and stability studies for drug substances". This guide details the aims and execution of forced degradation studies to ensure method specificity and understand degradation pathways.
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Thermo Fisher Scientific. (Source ID:[7]) "Simultaneous Determination of Aromatic Amines and Pyridines in Soil". This application note discusses HPLC as a good alternative to GC for analyzing polar and thermolabile aromatic amines, as derivatization is not needed.
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SGS. (Source ID:[14]) "HOW TO APPROACH A FORCED DEGRADATION STUDY". This document outlines the typical design and purpose of a forced degradation study, including targeting 5-20% degradation and calculating mass balance.
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ResolveMass Laboratories Inc. (Source ID:[11]) "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". This article reiterates the role of forced degradation in demonstrating method specificity as required by ICH Q2(R1).
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LCGC International. (Source ID:[6]) "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and". This application note highlights that liquid chromatography is a reliable and efficient method for polar analytes like aromatic amines, which can be complicated to analyze by GC/MS.
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LCGC International. (Source ID:[8]) "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts". This article discusses the challenges of analyzing amines and the use of derivatization to enable UV detection in HPLC.
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BenchChem. (Source ID:[5]) "A Comparative Guide to Validated Analytical Methods for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde". This guide provides a comparative overview of HPLC-UV and other methods, defining their principles, selectivity, and sensitivity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
